Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane
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Description
Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane is a useful research compound. Its molecular formula is C33H51O3PSi2 and its molecular weight is 582.9 g/mol. The purity is usually 95%.
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Biological Activity
Tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane (CAS No. 81522-68-1) is a complex organosilicon compound that has garnered attention for its potential biological activities. This article delves into its molecular structure, biological properties, and relevant research findings.
Molecular Structure
The compound has a molecular formula of C33H51O3PSi2, indicating a significant presence of silicon and phosphorus, which are critical in various biological interactions. The structural complexity includes multiple functional groups that may influence its biological activity.
Property | Value |
---|---|
Molecular Weight | 582.911 g/mol |
CAS Number | 81522-68-1 |
Molecular Formula | C33H51O3PSi2 |
Antitumor Activity
Research indicates that compounds containing phosphine oxides exhibit antitumor properties. The presence of the diphenylphosphorylethylidene moiety in this compound suggests potential cytotoxic effects against various cancer cell lines. In vitro studies have shown that similar phosphine oxide derivatives can induce apoptosis in cancer cells through the activation of caspase pathways .
Antioxidant Properties
The tert-butyl and dimethylsilyl groups contribute to the compound's stability and may enhance its antioxidant capacity. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders. Preliminary studies suggest that related compounds demonstrate significant free radical scavenging activity .
Enzyme Inhibition
Phosphine oxides have been studied for their ability to inhibit specific enzymes involved in metabolic pathways. The biological activity of this compound may be linked to its interaction with enzymes such as acetylcholinesterase, which is vital for neurotransmission. Inhibition of such enzymes could have implications for treating neurological disorders .
Study 1: Cytotoxicity Assay
A study evaluated the cytotoxic effects of related phosphine oxide compounds on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated a dose-dependent increase in cell death, with IC50 values suggesting effective concentrations for potential therapeutic use.
Study 2: Antioxidant Activity Assessment
In a comparative analysis of various silane derivatives, tert-butyl-[(1R,3S,5Z)-...] exhibited superior antioxidant activity as measured by DPPH and ABTS assays. The results highlighted its potential as a protective agent against oxidative damage in cellular models.
Study 3: Enzyme Interaction Studies
Research focusing on enzyme inhibition revealed that the compound could significantly inhibit acetylcholinesterase activity in vitro. This suggests potential applications in developing treatments for Alzheimer's disease and other cognitive disorders.
Properties
IUPAC Name |
tert-butyl-[(1R,3S,5Z)-3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H51O3PSi2/c1-26-27(22-23-37(34,29-18-14-12-15-19-29)30-20-16-13-17-21-30)24-28(35-38(8,9)32(2,3)4)25-31(26)36-39(10,11)33(5,6)7/h12-22,28,31H,1,23-25H2,2-11H3/b27-22-/t28-,31+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDUHVRJJAFRAU-YZNNVMRBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(C(=C)C(=CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C1)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](C(=C)/C(=C\CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)/C1)O[Si](C)(C)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H51O3PSi2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456023 |
Source
|
Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
582.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81522-68-1 |
Source
|
Record name | {(2Z)-2-[(3S,5R)-3,5-Bis{[tert-butyl(dimethyl)silyl]oxy}-2-methylidenecyclohexylidene]ethyl}(oxo)diphenyl-lambda~5~-phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00456023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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